molecular formula C27H22ClN5O2 B11646291 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide

3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11646291
M. Wt: 483.9 g/mol
InChI Key: YBHVRPCHEBTNPL-WKULSOCRSA-N
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Description

3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C27H22ClN5O2 and a molecular weight of 483.962 . This compound is notable for its unique structure, which includes a pyrazole ring, an indole moiety, and a chlorobenzyl group. It is primarily used in scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C27H22ClN5O2

Molecular Weight

483.9 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C27H22ClN5O2/c1-17-22(21-7-3-5-9-24(21)30-17)15-29-33-27(34)26-14-25(31-32-26)18-10-12-20(13-11-18)35-16-19-6-2-4-8-23(19)28/h2-15,30H,16H2,1H3,(H,31,32)(H,33,34)/b29-15+

InChI Key

YBHVRPCHEBTNPL-WKULSOCRSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OCC5=CC=CC=C5Cl

Origin of Product

United States

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